![molecular formula C14H12N2O3S B2730474 1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide CAS No. 68936-27-6](/img/structure/B2730474.png)

1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

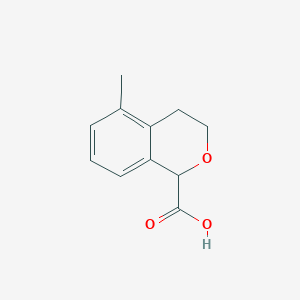

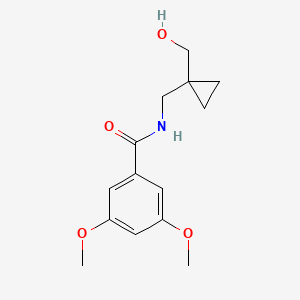

1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide (BIS) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BIS is a sulfonamide-based compound that has a benzisoxazole ring attached to a phenyl group. The compound has shown promising results in scientific research, making it an interesting topic for further investigation.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been achieved using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. These derivatives were evaluated for their antibacterial effects using the agar well diffusion method. Interestingly, one of the compounds demonstrated antibacterial activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Medicinal Chemistry

Isoxazoles, including 1,2-benzoxazoles, have been extensively explored in medicinal chemistry due to their synthetic accessibility and diverse biological properties. These compounds exhibit various activities, such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects. Researchers have focused on modifying the isoxazole scaffold to enhance these activities .

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives, which contain the 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole moiety, act as selective inhibitors of acetylcholinesterase (AChE). AChE inhibitors are used in the treatment of Alzheimer’s disease. The isoxazole ring plays a crucial role in the design of such inhibitors .

Synthetic Utility

The labile N–O bond in the isoxazole ring allows for the construction of various 1,3-bifunctional derivatives of carbonyl compounds. Transformations involving isoxazoles are synthetically useful, making them valuable building blocks in organic synthesis .

Anticancer Research

While specific studies on the anticancer properties of 1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide are limited, related isoxazole derivatives have shown promise. Researchers have designed and evaluated 1-benzo[d]ioxol-5-yl-indoles containing fused heteroaryl moieties for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .

Selectivity Challenges

When synthesizing isoxazoles, researchers face selectivity challenges. Classical methods include 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and condensation of hydroxylamine with β-diketones. Achieving the desired selectivity remains an ongoing area of investigation .

Eigenschaften

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,16-11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)19-15-13/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZTYEZVDFOAKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)

![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)

![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)

![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)

![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)

![4-Methoxy-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-benzamide](/img/structure/B2730406.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730407.png)